molecular formula C19H17FN4O2 B2719148 4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide CAS No. 946272-55-5

4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

Cat. No.: B2719148
CAS No.: 946272-55-5
M. Wt: 352.369
InChI Key: GCFIGCFWVLSWSP-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 6-methoxy-2-methylpyrimidine with an appropriate amine to form the intermediate 4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenylamine. This intermediate is then reacted with 4-fluorobenzoyl chloride under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives

Scientific Research Applications

4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(4-aminophenyl)benzamide: A structurally similar compound with potential biological activities.

    6-methoxy-2-methylpyrimidine derivatives: Compounds with similar pyrimidine cores and varying substituents that exhibit diverse biological properties.

Uniqueness

4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom and methoxy group contribute to its stability and reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-fluoro-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c1-12-21-17(11-18(22-12)26-2)23-15-7-9-16(10-8-15)24-19(25)13-3-5-14(20)6-4-13/h3-11H,1-2H3,(H,24,25)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFIGCFWVLSWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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